molecular formula C9H11N2NaO2S B1396933 Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate CAS No. 1332531-62-0

Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1396933
CAS No.: 1332531-62-0
M. Wt: 234.25 g/mol
InChI Key: WZUNHZBKVSZLOY-UHFFFAOYSA-M
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Description

Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate: is a chemical compound with the molecular formula C_9H_10N_2O_2SNa It is a sodium salt derived from 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate typically involves the following steps:

  • Thiazole Synthesis: The starting material, 1,3-thiazole, is synthesized through the reaction of halides with thiourea.

  • Pyrrolidin-1-ylmethyl Group Addition: The pyrrolidin-1-ylmethyl group is introduced via nucleophilic substitution reactions.

  • Carboxylation: The carboxylate group is introduced through carboxylation reactions.

  • Neutralization: The resulting acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of reactors, temperature control, and purification steps to ensure the quality and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the thiazole ring.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

  • 2-(Pyrrolidin-1-ylmethyl)phenylboronic acid

  • 2-(Pyrrolidin-1-ylmethyl)thiazole-4-carboxylic acid

Uniqueness: Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is unique due to its specific structural features, such as the presence of the pyrrolidin-1-ylmethyl group and the thiazole ring

Properties

IUPAC Name

sodium;2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.Na/c12-9(13)7-6-14-8(10-7)5-11-3-1-2-4-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUNHZBKVSZLOY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC(=CS2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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